3-(3-thiophen-2-ylsulfanylpropyl)-1H-benzimidazol-2-one
Overview
Description
3-(3-thiophen-2-ylsulfanylpropyl)-1H-benzimidazol-2-one is a heterocyclic compound that combines the structural features of both benzimidazole and thiophene. Benzimidazole is known for its biological activity, while thiophene is a sulfur-containing heterocycle with significant applications in medicinal chemistry and material science . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-thiophen-2-ylsulfanylpropyl)-1H-benzimidazol-2-one typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a nucleophilic substitution reaction where a thiophene derivative reacts with a suitable electrophile.
Linking the Two Moieties: The final step involves linking the benzimidazole and thiophene moieties through a propyl chain, often using a thiol-ene reaction or similar coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-thiophen-2-ylsulfanylpropyl)-1H-benzimidazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) in the benzimidazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(3-thiophen-2-ylsulfanylpropyl)-1H-benzimidazol-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-thiophen-2-ylsulfanylpropyl)-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can interact with DNA or enzymes, potentially inhibiting their function. The thiophene ring can participate in electron transfer reactions, affecting cellular processes. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-(2-thienyl)benzimidazole: Similar structure but lacks the propyl linker.
3-(2-thienyl)-1H-benzimidazol-2-one: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
3-(3-thiophen-2-ylsulfanylpropyl)-1H-benzimidazol-2-one is unique due to the presence of the propyl linker, which can influence its chemical reactivity and biological activity. This structural feature allows for greater flexibility and potential interactions with various biological targets .
Properties
IUPAC Name |
3-(3-thiophen-2-ylsulfanylpropyl)-1H-benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS2/c17-14-15-11-5-1-2-6-12(11)16(14)8-4-10-19-13-7-3-9-18-13/h1-3,5-7,9H,4,8,10H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAGHYXWBYJDFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCSC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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